CUDC-907's unique mechanism arises from its coordinated inhibition of the PI3K and HDAC pathways, which are often dysregulated in cancer.
The synergistic effect of dual inhibition leads to:
CUDC-907 has demonstrated broad anti-cancer activity in preclinical models and is under clinical investigation.
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Hepatocarcinoma (HCC) | In vitro (cell lines & primary cells) & in vivo | Suppressed HCC cells; inhibited PI3K/AKT/mTOR, downregulated c-Myc. | [1] |
| Acute Myeloid Leukemia (AML) | In vitro & in vivo (xenograft) | Induced apoptosis; dependent on Mcl-1, Bim, c-Myc; induced DNA damage. | [2] [4] |
| Neurofibromatosis Type 2 (NF2) | In vitro (schwannoma cells) & in vivo | Reduced cell viability; promoted apoptosis; decreased YAP protein levels. | [5] |
| Lymphoma (DLBCL) | Phase I Clinical Trial | Objective responses in relapsed/refractory patients; FDA Fast Track designation. | [6] |
| Neuroendocrine Tumors | In vitro & in vivo | Increased uptake of diagnostic/therapeutic agent mIBG, enhancing theranostics. | [7] |
A promising application is in combination therapy. CUDC-907 synergistically enhances the anti-leukemic activity of venetoclax (a BCL-2 inhibitor) in AML models by downregulating Mcl-1 and increasing DNA damage [3].
For researchers, here are methodologies from cited studies to evaluate CUDC-907 activity.
This protocol is adapted from studies on hepatocarcinoma and AML cells [1] [2].
This protocol is based on an AML xenograft study [2] [3].
The following data details the half-maximal inhibitory concentration (IC₅₀) of this compound for specific HDAC targets, demonstrating its potent activity, particularly against Class I HDACs [1].
| HDAC Class | Specific Isoform | This compound IC₅₀ (nM) |
|---|---|---|
| Class I | HDAC1 | 1.7 nM |
| HDAC2 | 5.0 nM | |
| HDAC3 | 1.8 nM | |
| HDAC8 | 191 nM | |
| Class IIB | HDAC6 | 27 nM |
| HDAC10 | 2.8 nM |
The potency of this compound, as defined in the table above, was determined through standardized in vitro function assays. The key methodological details are as follows [1]:
Beyond isolated enzyme inhibition, this compound's functional impact has been confirmed in cellular models.
This compound has demonstrated potent activity as a latency-reversing agent in HIV research, providing a relevant example of its functional effect in primary cells [2].
As a dual PI3K/HDAC inhibitor, this compound disrupts two key oncogenic and signaling pathways simultaneously. The following diagram illustrates its core mechanism and downstream effects.
This compound's dual inhibition induces apoptosis through transcriptional reactivation and oncogenic pathway disruption.
The integrated effect of these pathways leads to several critical outcomes, supported by multiple preclinical studies [3] [4]:
This compound presents a potent, dual-targeting profile with well-defined inhibitory activity against Class I and IIB HDACs. Its ability to simultaneously target the PI3K pathway may provide a synergistic anti-tumor effect and overcome resistance mechanisms seen with single-target agents [5].
Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (IC₅₀) values for its primary targets are listed below.
| Target | Isoform | IC₅₀ (nM) | Source |
|---|---|---|---|
| PI3K (Class I) | PI3Kα | 19 | [1] [2] [3] |
| PI3Kβ | 54 | [2] [3] | |
| PI3Kδ | 39 | [1] [2] [3] | |
| PI3Kγ | 311 | [2] [3] | |
| HDAC (Class I/II) | HDAC1 | 1.7 | [1] [2] |
| HDAC2 | 5.0 | [1] [2] | |
| HDAC3 | 1.8 | [1] [2] | |
| HDAC10 | 2.8 | [1] [2] |
The potency of this compound translates into functional cellular effects, as shown by its activity in various cell-based assays.
| Assay Type | Cell Line / System | Activity / EC₅₀ / IC₅₀ | Description | Source |
|---|---|---|---|---|
| Cytotoxicity | Human Glioma (multiple) | EC₅₀ = 0.7 nM | Growth inhibition after 72 hrs | [1] |
| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ = 7.34 nM | Growth inhibition after 24 hrs (MTT) | [1] [2] |
| Cytotoxicity | A2780S (Ovarian Cancer) | IC₅₀ = 6.15 nM | Growth inhibition after 24 hrs (MTT) | [1] [2] |
| HDAC Inhibition | A2780S (Ovarian Cancer) | EC₅₀ = 126.25 nM | Histone H3 acetylation (Cytoblot) | [1] [2] |
| HDAC Inhibition | A2780S (Ovarian Cancer) | EC₅₀ = 221.75 nM | Tubulin acetylation (Cytoblot) | [1] [2] |
The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies for key experiments.
This compound simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling pathways. The following diagram illustrates its integrated mechanism of action.
This dual mechanism leads to enhanced anti-tumor effects, including greater growth inhibition and induction of apoptosis compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].
This compound's development highlights its potential for treating specific, high-risk cancers:
This compound (development code CUDC-907) is an orally bioavailable, small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) class I isoforms and histone deacetylase (HDAC) enzymes [1]. Its unique molecular structure incorporates the hydroxamate moiety characteristic of HDAC inhibitors within a PI3K inhibitor skeleton, enabling dual-targeting capability from a single agent [2]. This dual mechanism is designed to disrupt two critical oncogenic pathways more effectively than single-agent inhibitors or combination therapies, potentially overcoming compensatory resistance mechanisms while minimizing toxicity and drug-drug interactions [2].
This compound exhibits a broad targeting profile across both HDAC and PI3K enzyme families [1]:
The diagram below illustrates the core signaling pathways affected by this compound and their functional outcomes in cancer cells:
This compound's dual inhibition mechanism and downstream effects.
The simultaneous inhibition of these pathways produces multifaceted anti-cancer effects [3] [4]:
Table 1: In vitro efficacy of this compound across various cancer types
| Cancer Type | Cell Lines Tested | Key Findings | IC₅₀ Range | Combination Synergy |
|---|---|---|---|---|
| Glioblastoma [5] | T98G, A172, U251, U87, U373 | Dose-dependent proliferation inhibition & apoptosis induction | <50 nM in most lines | Synergistic with temozolomide (CI<1) |
| Pleural Mesothelioma [2] | 22 PM cell lines (18 primary) | Efficacy linked to c-Myc expression; effective in cisplatin-resistant models | Varied across panel | Synergistic with cisplatin |
| Endometrial Cancer [3] | ECC1, KLE, Ishikawa H, Hec50 | PR expression restored; obesity-enhanced efficacy in HFD models | Low nanomolar range | Synergistic with progestins |
| Non-Small Cell Lung Cancer [4] | A549, H1299 | G2/M phase arrest; mitotic catastrophe; YAP/TAZ downregulation | Concentration-dependent | Not assessed |
| Hepatocarcinoma [6] | HuH-7, BEL-7402, SMMC-7721, SNU-449 | PI3K/AKT/mTOR suppression; c-Myc downregulation | Potent inhibition in 3D models | Not assessed |
Table 2: Summary of in vivo preclinical studies of this compound
| Cancer Model | Model System | Dosing Regimen | Key Results | Toxicity |
|---|---|---|---|---|
| Glioblastoma [5] | U87 xenograft in nude mice | 10 mg/kg daily (oral, 21 days) | Significant tumor growth inhibition; enhanced survival with TMZ combination | No reported toxicity |
| Endometrial Cancer [3] | Xenograft in HFD/NC mice | Protocol per Curis guidelines | Most effective in HFD models; reduced tumor growth & increased survival | Well tolerated |
| Hepatocarcinoma [6] | Tumor-bearing mouse model | Not specified | Suppressed HCC growth in vivo | Not reported |
Standardized protocols for evaluating this compound's anti-proliferative effects across studies included [5] [3] [6]:
Comprehensive apoptosis evaluation employed multiple complementary techniques [5]:
The workflow below outlines the standard approach for evaluating this compound combinations:
Experimental workflow for combination therapy assessment.
Advanced model systems provided more physiologically relevant testing platforms [6]:
Standardized xenograft protocols enabled translational assessment [5] [3]:
Multiple studies identified MYC status as a key determinant of this compound sensitivity [2]:
Treatment response correlates with specific pathway modifications [3]:
The compiled preclinical data demonstrates that this compound exerts broad anti-cancer activity through its dual-pathway inhibition. Several strategic advantages emerge from these findings:
The consistent activity at nanomolar concentrations across diverse cancer types suggests a favorable potency profile for clinical development. The oral bioavailability and acceptable toxicity profile in preclinical models further support its translational potential.
Fimepinostat was rationally designed to overcome drug resistance by simultaneously suppressing two critical oncogenic signaling pathways [1].
The diagram below illustrates how this dual mechanism converges on key oncogenic drivers:
This compound's dual inhibition converges on MYC suppression and downstream apoptosis.
Preclinical studies have demonstrated this compound's anti-tumor activity across various solid tumors, with notable findings in hepatocellular carcinoma (HCC) and other malignancies [2] [1].
Table 1: Preclinical Efficacy of this compound in Solid Tumor Models
| Cancer Type | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | HCC cell lines (HuH-7, BEL-7402, etc.) & primary cells in 3D culture; mouse model [2] | Potent inhibitory effects in vitro; suppressed tumor growth in vivo [2] | Inhibition of PI3K/AKT/mTOR pathway; downregulation of c-Myc [2] |
| Thyroid Cancer | Preclinical models [1] | Anti-proliferative and pro-apoptotic effects [1] | Dual PI3K and HDAC inhibition [1] |
| Pancreatic Adenocarcinoma | Preclinical models [2] | Demonstrated therapeutic potential [2] | Dual PI3K and HDAC inhibition [2] |
| Neuroblastoma & Schwannoma | Preclinical models [1] | Induction of apoptosis and cell cycle arrest; inhibition of YAP in schwannoma [1] | Dual PI3K and HDAC inhibition [1] |
| Small Cell Lung Cancer | Preclinical models combined with PARP inhibitors [1] | Suggested additive or synergistic effects [1] | Dual PI3K and HDAC inhibition; potential synergy with DNA damage targeting [1] |
The methodology from a 2021 study screening this compound in HCC provides a robust example of preclinical evaluation [2].
1. 3D Spheroid Culture Fabrication
2. Cell Seeding and Spheroid Formation
3. Drug Treatment and Viability Assay
The workflow for this drug screening process is summarized below:
Workflow for screening this compound efficacy using 3D spheroid models.
This compound has not yet been approved by the FDA for any indication and its development in solid tumors has faced challenges [2] [1] [3].
Table 2: Clinical Trial Status in Solid Tumors
| Tumor Type | Highest Phase | Status (as of early 2024) | Key Context |
|---|---|---|---|
| Anaplastic/Differentiated Thyroid Cancer | Phase 2 | Trial Terminated (NCT03002623) [1] [3] | Development was discontinued [1]. |
| Recurrent Glioblastoma/Malignant Glioma | Phase 1 | Status: Active, Not Recruiting (NCT02909777) [3] | - |
| Various Solid Tumors (e.g., NUT Midline Carcinoma) | Phase 1 | Investigated in early trials [1] [4] | Orphan Drug Designation for NUT Midline Carcinoma [1]. |
Despite its innovative mechanism, this compound's clinical translation for solid tumors has been limited. Corporate pipeline updates from Curis have since shifted focus to other assets, suggesting this compound has been deprioritized [1]. Future research could explore:
Fimepinostat's design is based on the convergence of the PI3K/AKT/mTOR and HDAC pathways in driving cancer cell proliferation, survival, and resistance [1].
The following diagram illustrates the mechanism of action of this compound and its functional consequences in cancer cells.
The following tables summarize the experimental methodologies used to evaluate this compound's efficacy across different research areas.
Table 2: Key In Vitro & Ex Vivo Experimental Models
| Study Focus | Cell Models Used | Key Assays and Readouts |
|---|
| HIV-1 Latency Reversal [4] | J-lat Tat-GFP (A1 clone), ACH-2 cell lines; primary CD4+ T cells from ART-treated donors. | Flow Cytometry: GFP expression (J-lat). ELISA: HIV-1 p24 gag (ACH-2). Droplet Digital PCR: Cell-associated unspliced HIV-1 RNA (primary cells). T cell phenotyping: CD69 (activation), Ki67 (proliferation). | | Solid Tumors (e.g., Glioblastoma, HCC, NSCLC) [5] [2] [6] | Cell lines: U87, T98G, A172 (GBM); HuH-7, BEL-7402 (HCC); A549, H1299 (NSCLC). Primary cells: Glioblastoma Microvascular Endothelial Cells (GMECs), primary HCC cells. | Viability/Proliferation: CCK-8, BrdU incorporation. Apoptosis: Annexin V/7-AAD staining + Flow Cytometry; Caspase-3/7 activity. Protein Analysis: Western Blot (p-AKT, c-MYC, Bcl-2). Angiogenesis: GMEC capillary network formation on Matrigel. | | Synergy Studies [6] | Glioblastoma cell lines (U251, U373, etc.) treated with this compound + Temozolomide. | Combination Index (CI): Calculated using CompuSyn software. CI < 1 indicates synergy. |
Table 3: Key In Vivo Experimental Models
| Disease Model | Model Details | Treatment & Evaluation |
|---|
| Glioblastoma Xenograft [6] | Animals: Female athymic nude mice. Engraftment: Subcutaneous injection of U87 cells. Group Size: n=8 per group. | Dosing: this compound (10 mg/kg, oral gavage, daily); Temozolomide (5 mg/kg). Duration: 21 days. Endpoints: Tumor volume (caliper measurements), survival analysis. | | Hepatocarcinoma (HCC) [5] [7] | Animals: Tumor-bearing mouse model (details not fully specified in snippets). Engraftment: Information from full text required. | Dosing & Evaluation: this compound suppressed HCC cells in vivo (specific dosing and metrics from full text). |
This compound has been investigated primarily in hematological malignancies and has received significant regulatory designations, though its development appears to have been deprioritized recently.
The therapeutic strategy of combining Fimepinostat and Adavosertib is grounded in a synthetic lethal interaction that disrupts multiple nodes of the DNA Damage Response (DDR) and cell cycle progression.
The following diagram illustrates the synergistic mechanism of this combination therapy:
The following table summarizes key quantitative findings from a relevant preclinical study investigating this combination.
| Study Model | Key Findings | Proposed Mechanisms of Synergy |
|---|
| Acute Myeloid Leukemia (AML) (Cell lines and primary patient samples) [4] | - Synergistic antileukemic activity (via MTT assay).
This protocol outlines the methodology for evaluating the synergistic effects of this compound and Adavosertib in vitro, based on standardized preclinical research practices.
This compound (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets histone deacetylases (HDAC classes I and IIB) and phosphatidylinositol-3-kinases (PI3K classes Iα, β, and δ). This unique dual mechanism of action has shown significant promise in HIV-1 cure research, particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated HIV-1 proviruses predominantly in memory CD4+ T cells remains the primary barrier to eradication despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—this compound demonstrates potent latency-reversing activity without inducing T-cell activation, making it a compelling candidate for further investigation [1] [2].
The molecular structure of this compound incorporates the hydroxamate moiety common to HDAC inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-1 latency reversal, this compound had been primarily studied in oncology contexts, with the FDA granting Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].
Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-reversing agents (LRAs). The following well-characterized models are commonly employed:
J-lat Tat-GFP Clone (A1): This cell line contains an integrated HIV-1 provirus where the GFP gene replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. GFP expression serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow cytometry. Cells are typically seeded at 2×10⁵ cells/well in 96-well plates and incubated with test compounds for 48 hours before analysis [1].
ACH-2 Cells: This model contains replication-competent integrated HIV-1 provirus that can be induced to produce infectious virus. Following stimulation with LRAs, HIV-1 p24 gag production is quantified in culture supernatants using ELISA, providing a direct measurement of viral protein production. Similar to J-lat cells, ACH-2 cells are seeded at 2×10⁵ cells/well and incubated with compounds for 48 hours [1].
While cell lines offer practical advantages, primary cell models more accurately recapitulate the in vivo conditions of HIV-1 latency:
Primary CD4+ T-cells from Virally Suppressed Donors: CD4+ T-cells are isolated from donors living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a minimum of 18 months. Cells are typically enriched using magnetic-activated cell sorting (MACS) with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1 reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].
Ex Vivo Viral Reactivation Models: Isolated CD4+ T-cells are stimulated with LRAs for defined periods (typically 16-48 hours), after which cell-associated unspliced HIV-1 RNA is measured using sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach directly measures the induction of viral transcription in cells harboring latent proviruses [1].
Table 1: Comparison of Experimental Models for HIV-1 Latency Studies
| Model Type | Specific Model | Key Readout | Advantages | Limitations |
|---|---|---|---|---|
| Cell Line | J-lat Tat-GFP (A1) | GFP expression by flow cytometry | Rapid, quantitative, high-throughput suitable for screening | Does not fully recapitulate chromatin structure of primary cells |
| Cell Line | ACH-2 | p24 gag production by ELISA | Measures viral protein production | Clonal population may not represent reservoir heterogeneity |
| Primary Cell | Primary CD4+ T-cells from suppressed donors | Cell-associated unspliced HIV-1 RNA by ddPCR | Most clinically relevant, captures patient-specific factors | Limited cell numbers, donor-to-donor variability |
| Primary Cell | Ex vivo expanded CD4+ T-cells | Viral outgrowth and HIV RNA measurement | Provides sufficient cells for multiple experiments | Requires in vitro expansion that may alter cell physiology |
This compound stock solution is typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For working concentrations, the stock is further diluted in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Panobinostat and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].
The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell lines:
Cell Culture Preparation:
Compound Treatment:
Readout and Analysis:
For studies using primary cells from donors living with HIV-1, the following protocol is recommended:
Cell Isolation and Culture:
HIV-1 Transcript Measurement:
A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:
Cell Culture and Treatment:
Flow Cytometry Analysis:
Flow cytometry data from J-lat experiments should be analyzed to determine the percentage of GFP-positive cells within live, single-cell populations. Comparison to vehicle (DMSO) controls allows calculation of fold-increase in latency reversal. For ACH-2 cells, p24 gag concentrations are determined from standard curves in ELISA assays, with background subtraction from vehicle controls.
Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. Statistical significance is typically determined using the Mann-Whitney U test for comparison between groups, with p-values <0.05 considered significant [1].
Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on live CD3+CD4+ or CD3+CD8+ populations, then determining the percentage of CD69+ (activation) and Ki67+ (proliferation) cells within these populations. Comparison of these percentages across treatment conditions allows assessment of compound effects on T-cell status [1].
Studies have consistently demonstrated that this compound effectively reverses HIV-1 latency at clinically achievable concentrations:
Table 2: Quantitative Summary of this compound Efficacy Across Experimental Models
| Experimental Model | This compound Concentration | Key Results | Comparator Compounds |
|---|---|---|---|
| J-lat Tat-GFP cells | 25 nM | Robust latency reversal comparable to romidepsin at 2.5 nM | Romidepsin, panobinostat |
| ACH-2 cells | 25 nM | Significant induction of p24 gag production | Romidepsin, panobinostat |
| Primary CD4+ T-cells from suppressed donors | 25 nM | Significant increase in cell-associated unspliced HIV-1 RNA | Romidepsin (5 nM) |
| Primary CD4+ T-cells from suppressed donors | 25 nM | Latency reversal comparable to romidepsin | Romidepsin (5 nM) |
A distinctive feature of this compound is its differential effect on T-cell activation compared to other HDAC inhibitors:
This compound treatment resulted in decreased T-cell activation (as measured by CD69 expression) and had no negative impact on T-cell proliferation (as measured by Ki67 expression) [1] [2]
In contrast, romidepsin stimulation under identical conditions induced marked T-cell activation and proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-cells—a key mechanism of HIV-1 persistence [1]
This dissociation between latency reversal and T-cell activation represents a significant potential advantage for this compound in HIV-1 cure strategies, as it may enable viral reactivation without expanding the reservoir [1]
The following diagram illustrates the proposed dual mechanism of this compound in reversing HIV-1 latency:
Figure 1: Dual Mechanism of this compound in HIV-1 Latency Reversal. This compound simultaneously inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell activation.
Cell viability concerns: this compound concentrations above 100 nM may impact cell viability in some primary cell cultures. It is recommended to perform dose-response experiments (typically 10-100 nM) to establish optimal concentrations for each cell type [1]
Experimental timing: The optimal incubation time may differ between model systems—16 hours for primary CD4+ T-cells versus 48 hours for cell lines. Conduct time-course experiments to determine ideal exposure durations [1]
Combination approaches: Recent evidence suggests that combination LRA regimens may be more effective than single agents. Consider testing this compound in combination with other latency reversing agents with complementary mechanisms [7] [8]
This compound represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of action and favorable profile of reversing latency without inducing T-cell activation. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy across multiple model systems, from initial screening in cell lines to validation in primary cells from virally suppressed donors. As research in this area advances, this compound may play an important role in combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.
This compound (CUDC-907) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. This unique mechanism enables coordinated attack on multiple oncogenic pathways, potentially overcoming compensatory resistance mechanisms that often limit single-target agents. This compound has demonstrated potent anti-tumor effects across diverse cancer types, including hepatocellular carcinoma, glioblastoma, and bladder cancer, through suppression of proliferation, induction of apoptosis, and inhibition of metastatic processes [1] [2] [3]. The drug's ability to downregulate oncogenic transcription factors like c-Myc and disrupt key survival pathways positions it as a promising candidate for further therapeutic development.
The transition from conventional two-dimensional (2D) monolayer cultures to three-dimensional (3D) tumor spheroid models represents a significant advancement in preclinical drug screening. Unlike 2D systems, 3D spheroids better recapitulate the pathophysiological complexity of solid tumors, including the development of hypoxic cores, metabolical gradients, and cell-cell interactions that mimic in vivo conditions [4] [5]. This enhanced biological relevance makes 3D models particularly valuable for predicting clinical efficacy, as they incorporate critical aspects of tumor microenvironment that influence drug penetration, metabolism, and mechanism of action. Studies have consistently demonstrated that drug responses in 3D models correlate better with in vivo outcomes than those in 2D systems, potentially reducing attrition rates in clinical development [6] [5].
Table 1: Key Research Findings on this compound Efficacy in 3D Spheroid Models
| Cancer Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | 3D-cultured HCC cell lines & primary cells | Suppressed PI3K/AKT/mTOR pathway, downregulated c-Myc, IC~50~ values in nanomolar range | [1] [6] |
| Bladder Cancer | T24 and T24R2 (cisplatin-resistant) spheroids | Inhibited EMT, migration and invasion; induced apoptosis; higher IC~50~ in spheroids vs monolayers | [3] |
| Glioblastoma | U87 and other GBM cell lines in 3D | Nanomolar potency; synergy with temozolomide; suppressed Akt/MYC pathway | [2] |
The agarose microwell technique provides a highly controlled environment for generating uniform, reproducible spheroids ideal for high-throughput screening applications. This method utilizes fabricated concave microwells created in agarose-coated plates, which constrain cells to form spheroids of predetermined size and geometry. The protocol begins with preparation of 2% (w/v) agarose solution in deionized water, which is melted and added to 96-well plates (170 μL/well). Sterilized resin molds, designed using Solidworks software and printed with UV-LED 3D printing technology, are then pressed into the liquid agarose to create the microwell structures. Once the agarose solidifies, the molds are carefully removed, resulting in precisely formed microwells. Before cell seeding, the agarose microwells must be saturated with culture medium by adding 170 μL of Dulbecco's Modified Eagle Medium (DMEM) to each well, incubating for 15 minutes, and repeating this process three times [6].
For spheroid formation, HCC cell lines (such as Huh-7, BEL-7402, SMMC-7721, or SNU-449) are seeded at an optimal density of 1,500 cells/well in complete medium (DMEM with 10% fetal bovine serum). The cells are then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 days to allow spheroid formation. This method generates highly uniform spheroids with minimal size variability, which is critical for reducing experimental variation in drug screening applications. The non-adhesive nature of the agarose surface prevents cell attachment and promotes cell-cell interactions that drive spontaneous spheroid assembly. The main advantages of this technique include excellent reproducibility, compatibility with high-throughput screening, and precise control over spheroid size through adjustment of initial seeding density [6].
While the agarose microwell method offers excellent uniformity, several alternative techniques provide valuable options for specific research applications. The hanging drop (HD) method utilizes gravity to aggregate cells in droplets suspended from plate lids, typically employing 20-30 μL droplets containing 1,000-5,000 cells. This technique produces highly compact spheroids without requiring specialized equipment, though it has limitations in throughput and handling. The liquid overlay technique (LOT) uses plates with ultra-low attachment (ULA) surfaces or polymer-coated wells to prevent cell adhesion, forcing cells to aggregate into spheroids. LOT typically employs 5,000-10,000 cells/well in 96-well ULA plates, with spheroids forming over 3-5 days [4]. For more specialized applications, microfluidic platforms enable precise control over the cellular microenvironment and allow generation of spheroids with complex architectures, though with higher equipment requirements [4].
Table 2: Comparison of 3D Spheroid Generation Methods for Drug Screening
| Method | Principles | Advantages | Limitations | Optimal Cell Seeding Density |
|---|---|---|---|---|
| Agarose Microwell | Cells aggregate in non-adhesive microwells | High uniformity, HTS-compatible, precise size control | Requires specialized plates/molds | 1,500-5,000 cells/well |
| Hanging Drop | Gravity-mediated aggregation in suspended droplets | High compactness, no special equipment needed | Low throughput, difficult handling | 1,000-5,000 cells/droplet |
| Liquid Overlay (ULA) | Non-adhesive surfaces force aggregation | Simple protocol, commercial plates available | Size variability, cost of specialty plates | 5,000-10,000 cells/well |
| Microfluidic | Laminar flow and micro-wells guide assembly | Precise microenvironment control, complex models | High equipment cost, technical expertise | Varies by chip design |
Figure 1: Experimental Workflow for 3D Spheroid Generation and Quality Control. This diagram illustrates the parallel methodological approaches for generating tumor spheroids, with a critical quality control checkpoint before proceeding to drug screening applications.
Comprehensive viability assessment in 3D spheroid models requires specialized approaches that address the limitations of conventional 2D assays. The CellTiter-Glo 3D Cell Viability Assay provides a robust method for quantifying ATP levels as a marker of metabolic activity and cell viability in spheroid cultures. For screening this compound, spheroids are first cultured for 2-3 days to allow maturation before drug exposure. This compound is typically prepared as a 10 mM stock solution in DMSO and serially diluted in culture medium to generate working concentrations ranging from nanomolar to micromolar levels (0.1 nM-50 μM). After 72 hours of drug exposure, an equal volume of CellTiter-Glo 3D reagent is added to each well, followed by orbital shaking for 5 minutes to induce cell lysis and then a 25-minute incubation at room temperature to stabilize luminescence signals. The resulting luminescence, proportional to the amount of ATP present, is measured using a plate reader, and the percentage inhibition is calculated relative to untreated control spheroids [6].
For secondary confirmation of cytotoxicity, live/dead staining using calcein-AM (for viable cells) and ethidium homodimer-1 (for dead cells) provides spatial information about drug effects within different regions of the spheroid. Following this compound treatment, spheroids are incubated with the fluorescent dyes according to manufacturer protocols (typically 1 μM calcein-AM and 2-4 μM ethidium homodimer-1 for 45-60 minutes at 37°C). After staining, spheroids are washed with PBS and imaged using fluorescence microscopy. Viable cells with intact esterase activity convert non-fluorescent calcein-AM to green fluorescent calcein, while dead cells with compromised membranes permit ethidium homodimer-1 entry, resulting in red fluorescence upon binding to nucleic acids. This approach allows visualization of differential drug effects between the proliferating outer layer and the hypoxic core of spheroids, providing insights into drug penetration and spatial patterns of cell death [3].
Morphological assessment represents a crucial parameter for evaluating this compound efficacy in 3D spheroid models, as effective anti-cancer treatment often induces characteristic structural changes. Brightfield imaging should be performed regularly throughout the treatment period to monitor changes in spheroid size, structure, and integrity. Key morphological parameters to quantify include spheroid diameter (measured along multiple axes), cross-sectional area, and sphericity index (a measure of roundness, calculated as 4π × Area/Perimeter²). These measurements can be automated using specialized image analysis software such as AnaSP or ImageJ with appropriate plugins [5]. Effective this compound treatment typically induces progressive reduction in spheroid size, loss of structural compactness, and surface irregularities indicating loss of viability.
For more sophisticated morphological analysis, light sheet fluorescence microscopy (LSFM) enables detailed 3D reconstruction of entire spheroids without the need for physical sectioning. This advanced imaging technique provides exceptional resolution of internal spheroid architecture, allowing identification of specific zones including the outer proliferating layer, intermediate quiescent region, and necrotic core (when present). When combined with fluorescent viability markers or immunohistochemical staining, LSFM can reveal spatial patterns of drug-induced apoptosis, proliferation inhibition, and changes in tumor microenvironment that would be undetectable in 2D models or conventional microscopy [5]. These comprehensive morphological analyses provide valuable insights beyond simple viability metrics, potentially revealing distinctive response patterns to this compound's dual HDAC and PI3K inhibition.
The anti-metastatic potential of this compound can be evaluated in 3D spheroid models through invasion and migration assays that recapitulate key aspects of metastatic dissemination. For invasion assessment, spheroids are embedded in 3D extracellular matrix substitutes such as Matrigel or rat collagen type I gel, which provide physiological barriers to cell movement. After solidification of the matrix, culture medium with or without this compound is added, and spheroids are monitored for invasive outgrowth over 24-72 hours. The invasive index can be quantified by measuring the area of cell invasion into the surrounding matrix relative to the original spheroid area using image analysis software such as ImageJ [3]. Effective this compound treatment typically demonstrates dose-dependent inhibition of invasive outgrowth, with higher concentrations producing more pronounced suppression of invasion.
For migration evaluation, a modified Transwell assay can be employed using spheroids placed in the upper chamber. The undersurface of the membrane is pre-coated with 25 μL of Matrigel matrix (1 mg/mL) to simulate basement membrane barriers. The lower chamber contains medium with 10% FBS as a chemoattractant, with this compound added at relevant concentrations (typically 0-10 μM) to both chambers. After 24 hours of incubation, migrated cells on the lower membrane surface are stained using the LIVE/DEAD Viability/Cytotoxicity Kit or conventional staining methods, and counted in multiple microscopic fields. The percentage migration inhibition is calculated relative to untreated controls. These functional assays provide critical information about this compound's ability to suppress the invasive phenotype, which is particularly relevant given its documented effects on epithelial-mesenchymal transition (EMT) regulation in bladder cancer models [3].
Comprehensive mechanism of action studies are essential for confirming this compound's dual targeting of PI3K/AKT/mTOR and HDAC pathways in 3D tumor spheroids. Following drug treatment, spheroids should be processed for protein extraction and western blot analysis to evaluate pathway modulation. For optimal protein recovery, spheroids are collected, washed with PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Mechanical disruption through sonication or vigorous pipetting may be necessary to ensure complete lysis of the compact spheroid structures. Western blotting should probe for key pathway components including phospho-AKT (Ser473), total AKT, acetylated histone H3, c-Myc, and appropriate loading controls (β-actin or GAPDH) [1] [2]. Effective this compound treatment typically demonstrates dose-dependent reduction in AKT phosphorylation and increased histone acetylation, confirming simultaneous pathway inhibition.
Beyond the primary targets, additional molecular analyses provide insights into downstream consequences of pathway inhibition. Apoptosis induction can be assessed through western blotting for cleavage of caspase-3 and PARP, along with quantification of anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax) proteins. For evaluation of epithelial-mesenchymal transition (EMT), changes in expression of E-cadherin (epithelial marker) and vimentin (mesenchymal marker) should be examined, as this compound has been shown to suppress EMT in bladder cancer models [3]. At the transcriptional level, reverse transcription-quantitative PCR (RT-qPCR) can quantify changes in expression of MYC and its target genes, providing complementary data to protein analyses. These comprehensive molecular profiling approaches confirm this compound's intended mechanism of action while potentially revealing additional biomarkers of response or resistance.
Figure 2: this compound's Dual Mechanism of Action in Tumor Spheroids. This diagram illustrates the coordinated inhibition of PI3K/AKT/mTOR and HDAC pathways, converging on downregulation of c-Myc and multiple anti-tumor effects.
Detailed analysis of apoptosis and proliferation provides functional validation of this compound's anti-tumor effects in 3D spheroid models. For quantification of apoptotic cells, the Annexin V/7-AAD staining protocol can be adapted for spheroids. Following drug treatment, spheroids are dissociated into single-cell suspensions using trypsin-EDTA or collagenase treatment, followed by staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Flow cytometry analysis then discriminates between viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) cell populations [2]. Complementary assessment of caspase-3/7 activity using luminescent Caspase-Glo assays provides additional confirmation of apoptosis induction through the intrinsic pathway.
For proliferation assessment, BrdU incorporation assays measure DNA synthesis in spheroids following this compound exposure. Spheroids are pulsed with 10 μM BrdU for 4-6 hours before harvesting, then processed for immunohistochemical detection using anti-BrdU antibodies. Alternatively, Ki-67 immunostaining of spheroid sections provides information about the proliferation fraction in different spheroid regions. For spatial analysis of apoptosis and proliferation throughout the spheroid architecture, immunofluorescence staining of cryosections or whole-mount spheroids can be performed using antibodies against cleaved caspase-3 (apoptosis) and Ki-67 (proliferation), followed by confocal microscopy. This approach reveals zonal differences in drug response, typically showing more pronounced effects in the outer proliferating zone compared to the quiescent core regions [2].
Accurate determination of half-maximal inhibitory concentration (IC₅₀) values is essential for quantifying this compound potency in 3D spheroid models. Data from viability assays (CellTiter-Glo 3D or CCK-8) should be processed by first calculating percentage inhibition relative to untreated controls: Inhibition (%) = [(Fluorescence control - Fluorescence treatment) / (Fluorescence control - Fluorescence blank)] × 100. Non-linear regression analysis is then applied to fit the concentration-response data using a four-parameter logistic curve (variable slope). The IC₅₀ value represents the drug concentration that produces 50% of the maximal response [6]. Importantly, researchers should note that IC₅₀ values derived from 3D spheroid models are typically higher than those from 2D monolayer cultures, reflecting the reduced drug penetration and increased microenvironmental protection in 3D systems. For example, in bladder cancer models, the IC₅₀ for this compound was reported to be 1.5-2.5 fold higher in spheroids compared to monolayers [3].
When interpreting IC₅₀ values, consideration should be given to spheroid-specific factors that influence drug response. Larger spheroids (≥500 μm diameter) with well-developed necrotic cores typically demonstrate higher IC₅₀ values than smaller spheroids due to limited drug penetration and increased fractions of quiescent cells. Similarly, spheroids with compact architecture may show reduced drug sensitivity compared to loosely aggregated spheroids. These factors should be documented and controlled through careful spheroid selection based on size and morphological criteria. For comparative studies, it is recommended to include reference compounds with known mechanisms of action to validate assay performance and provide context for this compound potency. Reporting should include both the calculated IC₅₀ values and the quality metrics of the curve fit (R² value, 95% confidence intervals) to facilitate appropriate interpretation of results.
Evaluation of combination therapies represents a critical application of 3D spheroid models, with particular relevance for translating this compound to clinical use. For combination studies with temozolomide (in glioblastoma) or cisplatin (in bladder cancer), a systematic approach should include fixed-ratio design across a range of concentrations for both agents alone and in combination. The most rigorous method for analyzing drug interactions is combination index (CI) analysis using the Chou-Talalay method, which quantitatively defines synergism (CI<1), additive effect (CI=1), and antagonism (CI>1) [2]. Calculation can be performed using specialized software such as CompuSyn, which generates CI values across different effect levels (e.g., IC₅₀, IC₇₅, IC₉₀). This approach identified strong synergy between this compound and temozolomide in glioblastoma spheroids, with CI values predominantly below 1 across multiple cell lines [2].
Beyond quantitative CI analysis, combination studies should include appropriate mechanistic endpoints to understand the biological basis of observed interactions. For this compound with temozolomide, assessment of DNA damage markers (γ-H2AX), apoptosis induction, and cell cycle distribution provides insights into how HDAC and PI3K inhibition sensitizes tumors to DNA-damaging agents. Similarly, for combinations with targeted therapies, evaluation of compensatory pathway activation can reveal resistance mechanisms that might be overcome by this compound's dual inhibition approach. These comprehensive combination studies should guide optimal dosing schedules and identify biomarker strategies for patient selection in subsequent clinical development.
Robust quantification of morphological parameters provides valuable supplementary data to conventional viability metrics in assessing this compound response. Using brightfield images captured at consistent timepoints, multiple parameters should be quantified including spheroid cross-sectional area, diameter (both major and minor axes), and circularity (4π × Area/Perimeter²). These measurements can be automated using image analysis software such as AnaSP or ImageJ with customized macros [5]. Significant anti-tumor effects typically manifest as progressive reduction in spheroid size and altered morphology, with effective this compound treatment producing dose-dependent decreases in cross-sectional area and increased irregularity in spheroid shape.
For more sophisticated morphological analysis, 3D reconstruction from multiple z-stack images enables quantification of volume changes and surface characteristics. The sphericity index (a 3D analogue of circularity) can be calculated as ψ = (π^(1/3)(6V)^(2/3))/A, where V is volume and A is surface area. This parameter ranges from 0-1, with values approaching 1 indicating perfect spheres. Effective treatment often reduces sphericity as specific regions of the spheroid respond differentially to therapy. Additionally, texture analysis algorithms can quantify changes in internal architecture that may not be apparent from external measurements alone. These comprehensive morphological analyses complement viability data and may reveal distinctive response patterns to this compound's unique mechanism of action.
Rigorous quality control measures are essential for generating reliable, reproducible data from 3D spheroid screening campaigns. Before initiating this compound testing, spheroids should be evaluated for size uniformity, structural integrity, and appropriate morphology. Studies have demonstrated that pre-selection of spheroids with homogeneous volume and shape (sphericity index ≥0.90) significantly reduces data variability in drug response assays [5]. The implementation of standardized acceptance criteria for spheroid inclusion (e.g., diameter within ±10% of target, spherical morphology, clear boundaries) improves inter-experimental reproducibility and enhances the statistical power of subsequent analyses.
For ongoing quality assessment, morphological monitoring throughout the experimental timeline provides critical information about spheroid health and treatment response. Brightfield imaging should document baseline morphology before drug addition and at regular intervals during treatment (e.g., 24h, 48h, 72h). Additionally, incorporation of viability markers at endpoint analyses (e.g., calcein-AM/ethidium homodimer-1 staining) confirms maintained viability in control spheroids throughout the experimental period. For specific applications requiring hypoxic cores, verification of oxygen gradient development using hypoxia probes (e.g., pimonidazole) ensures that larger spheroids (>500 μm diameter) have established the expected physiological microenvironment before drug testing. These characterization steps validate the biological relevance of the 3D model system and ensure that this compound screening occurs under appropriate conditions.
Method-specific optimization enhances the performance and reliability of 3D spheroid screening assays for this compound. For viability assays using CellTiter-Glo 3D, extended incubation periods with orbital shaking significantly improve signal-to-noise ratios by ensuring complete spheroid lysis and reagent penetration. The recommended protocol includes 5 minutes of shaking followed by 25 minutes of stabilization before luminescence reading, though these parameters may require adjustment based on spheroid size and compactness [6]. For imaging-based assays, appropriate selection of objective magnification (typically 4×-10× for entire spheroids, 20× for structural details) ensures adequate resolution while capturing the complete spheroid structure. Additionally, background subtraction using wells containing medium without spheroids improves quantification accuracy for both viability and invasion assays.
When adapting protocols from 2D to 3D models, several key modifications should be considered. Extended drug exposure times (typically 72-96 hours for 3D versus 48-72 hours for 2D) account for reduced penetration kinetics in compact spheroid structures. Similarly, increased drug concentrations may be necessary to achieve equivalent target modulation in 3D models, though this should be empirically determined for each cell line and spheroid size. For molecular analyses, enhanced extraction protocols incorporating mechanical disruption (sonication or vigorous pipetting) improve protein and RNA recovery from compact spheroid structures. These optimization steps address the unique challenges of 3D model systems and ensure that this compound screening generates robust, biologically relevant data.
Strategic translation of this compound efficacy from 3D spheroid models to in vivo systems maximizes the predictive value of preclinical screening. When designing animal studies, dosing regimens should reflect the concentrations and exposure times that demonstrated efficacy in 3D models. For this compound, the nanomolar potency observed in glioblastoma and hepatocellular carcinoma spheroids [1] [2] has successfully translated to in vivo xenograft models, with effective doses of 10 mg/kg administered daily by oral gavage [2]. Additionally, combination strategies identified as synergistic in 3D models (e.g., this compound with temozolomide) should be prioritized for in vivo validation, as these approaches may enhance therapeutic efficacy while limiting toxicity.
Beyond efficacy confirmation, 3D spheroid models can inform biomarker development for in vivo studies and eventual clinical translation. Molecular changes observed in spheroids following this compound treatment, such as reduced c-Myc expression, decreased AKT phosphorylation, and increased histone acetylation, provide potential pharmacodynamic markers for monitoring target engagement in vivo [1] [2]. Similarly, morphological response patterns observed in spheroids may inform radiographic assessment of treatment response in animal models and clinical trials. This integrated approach leverages the strengths of both 3D in vitro and in vivo model systems to efficiently advance this compound through the drug development pipeline, potentially accelerating translation to clinical application while reducing late-stage attrition.
The application of 3D tumor spheroid models for screening this compound represents a significant advancement over conventional 2D systems, providing enhanced prediction of clinical efficacy through better recapitulation of tumor microenvironment complexities. The protocols outlined in this document provide researchers with comprehensive methodologies for generating reproducible spheroids, evaluating this compound efficacy through multiple complementary endpoints, and analyzing mechanistic aspects of its dual HDAC and PI3K inhibition. Implementation of these standardized approaches across research laboratories will facilitate more direct comparison of results and accelerate the development of this promising therapeutic agent. As 3D culture technologies continue to evolve, incorporating additional complexities such as stromal components, immune cells, and vascular networks will further enhance the predictive power of these models for this compound development and beyond.
This compound (CUDC-907) is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets both histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K) pathways simultaneously. This dual inhibitory mechanism enables a multifaceted attack on cancer cell survival pathways, leading to synergistic antitumor effects across various malignancies. The compound has demonstrated particular promise in preclinical models of aggressive cancers, including glioblastoma, diffuse large B-cell lymphoma, and small cell lung cancer, where conventional therapies often show limited efficacy. [1] [2]
The MYC oncoprotein represents a master regulator of cellular proliferation and metabolism, with its dysregulation being a hallmark of numerous cancers. MYC drives tumorigenesis through modulation of up to 15% of all human genes, influencing critical processes including cell cycle progression, apoptosis, and cellular differentiation. Traditionally considered "undruggable" due to its unstructured nature and nuclear localization, MYC has recently been targeted through innovative approaches including epigenetic modulation. This compound has emerged as a compelling therapeutic strategy that indirectly targets MYC through its dual epigenetic and signaling pathway modulation, resulting in significant downregulation of MYC expression at both transcriptional and protein levels. [1] [2] [3]
The therapeutic significance of this compound-mediated MYC regulation is substantiated by compelling preclinical evidence across diverse cancer types:
In glioblastoma models, this compound at nanomolar concentrations (IC₅₀ < 50 nM) significantly inhibited cell proliferation and induced apoptosis across multiple cell lines (T98G, A172, U251, U87, U373). Mechanism studies confirmed that this compound acts through suppression of the Akt/MYC signaling axis, with combination index analysis revealing synergistic effects when this compound was combined with temozolomide (CI < 1). [1]
In small cell lung cancer (SCLC), this compound effectively overcame platinum resistance driven by MYC upregulation. Treatment decreased MYC expression and demonstrated efficacy comparable to platinum-etoposide therapy in vivo, with the combination achieving significant extension of survival in murine models. [2]
The connection between MYC and therapy resistance extends to neuroendocrine transformations in lung and prostate cancers, where MYC degradation has been identified as a critical mechanism for constraining lineage plasticity and restoring drug sensitivity. [4]
Table 1: Summary of this compound Efficacy Across Preclinical Cancer Models
| Cancer Type | Model System | Effective Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma | In vitro (cell lines) | IC₅₀ < 50 nM | Dose-dependent inhibition of proliferation and induction of apoptosis | [1] |
| Glioblastoma | In vivo (xenograft) | 10 mg/kg (oral) | Significant tumor growth inhibition; synergistic with temozolomide | [1] |
| Small Cell Lung Cancer | In vitro & in vivo | 100 nM (in vitro) | Overcame platinum resistance; reduced MYC expression | [2] |
| SCLC | Murine models | 70 mg/kg (oral) | Equivalent to platinum-etoposide; enhanced survival in combination | [2] |
Cell Line Selection should encompass models with documented MYC dependency or amplification. For glioblastoma, the U87, U251, and T98G lines have demonstrated consistent response to this compound in published studies. In SCLC, models with acquired platinum resistance or MYC overexpression are particularly relevant. Include both sensitive and resistant cell lines to establish the specificity of this compound-mediated effects. [1] [2]
Treatment Conditions require optimization based on the model system. For in vitro studies, this compound is typically used at concentrations ranging from 5-500 nM, with 72-hour exposure sufficient to observe effects on MYC protein expression. Include appropriate controls: vehicle (DMSO), untreated cells, and positive controls for MYC modulation if available. Time-course experiments (24, 48, 72 hours) are recommended to capture the kinetics of MYC downregulation. [1]
Dose-response relationships should be established using a minimum of four concentrations spanning at least two orders of magnitude (e.g., 5, 50, 100, 500 nM). This approach allows determination of IC₅₀ values and correlation of MYC suppression with anti-proliferative effects. For combination studies with chemotherapeutic agents like temozolomide, fixed-ratio designs based on individual agent IC₅₀ values facilitate calculation of combination indices using the Chou-Talalay method. [1]
Positive Control Lysate: Extracts from cell lines with known MYC expression (e.g., HCT116 for total MYC) verify antibody specificity and procedure validity. [5]
Negative Control Lysate: MYC knockout cells or cells with confirmed low MYC expression assess antibody specificity and nonspecific binding. [5]
Loading Controls: Housekeeping proteins with molecular weights distinct from MYC (≈60-65 kDa), such as GAPDH (≈37 kDa) or β-tubulin (≈55 kDa), ensure equal protein loading and transfer efficiency. [5] [6]
No Primary Antibody Control: Secondary antibody alone identifies nonspecific binding of the detection system. [5]
Experimental Replication: Minimum of three biological replicates (independent experiments) with technical duplicates or triplicates ensures statistical robustness and reproducibility. [1]
Cell Harvesting and Lysis:
Protein Quantification and Preparation:
Gel Electrophoresis:
Protein Transfer:
Blocking and Antibody Incubation:
Signal Detection and Imaging:
Band quantification should be performed using established image analysis software (ImageJ, Image Studio Lite, or manufacturer-specific packages). Define regions of interest around each band and subtract local background. For normalization, divide the MYC band intensity by the corresponding loading control band intensity for each lane. This corrected value then enables comparison across samples and treatment conditions. [7]
Statistical analysis typically involves one-way ANOVA with post-hoc testing (e.g., Tukey's test) for multiple comparisons, with significance defined as p < 0.05. Data should be presented as mean ± standard deviation or standard error of the mean from at least three independent experiments. For combination studies, combination indices can be calculated using specialized software (CompuSyn) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. [1]
Table 2: Expected Effects of this compound on MYC and Related Signaling Proteins
| Protein Target | Expected Change | Time Frame | Functional Significance |
|---|---|---|---|
| MYC | Decrease | 24-48 hours | Inhibition of oncogenic transcription program |
| p-AKT | Decrease | 12-24 hours | PI3K pathway inhibition |
| Acetyl-Histone H3 | Increase | 6-12 hours | HDAC inhibition |
| Bcl-2 | Decrease | 24-72 hours | Promotion of apoptosis |
| Caspase-3 | Cleavage/Activation | 48-72 hours | Induction of apoptosis |
MYC Downregulation: Successful this compound treatment should demonstrate dose-dependent reduction in MYC protein levels, typically observable within 24 hours and maximally suppressed by 48-72 hours. The extent of MYC suppression often correlates with anti-proliferative and pro-apoptotic effects, providing mechanistic insights into this compound activity. [1] [2]
Pathway Validation: Concurrent assessment of PI3K/AKT pathway inhibition (reduced phospho-AKT) and HDAC inhibition (increased acetylated histone H3) verifies dual target engagement. These pharmacodynamic markers should precede maximal MYC downregulation, establishing a temporal relationship consistent with the proposed mechanism of action. [1] [2]
Functional Correlates: Correlation of MYC suppression with functional endpoints including reduced proliferation (BrdU incorporation), cell cycle arrest, and induction of apoptosis (caspase-3/7 activation, Annexin V staining) strengthens the biological significance of findings. Complementary techniques such as capillary network formation assays further demonstrate the multi-faceted anti-tumor effects of this compound. [1]
Table 3: Troubleshooting Common Issues in MYC Western Blotting
| Problem | Potential Causes | Solutions |
|---|---|---|
| Weak or No MYC Signal | Insufficient protein transfer, low antibody sensitivity | Optimize transfer time/current; validate antibody using positive control lysate; increase protein load (up to 30 μg) |
| High Background | Inadequate blocking, excessive antibody concentration | Extend blocking time to 2 hours; titrate primary and secondary antibodies; increase wash stringency (0.1% Tween-20) |
| Non-specific Bands | Antibody cross-reactivity, protein degradation | Include knockout negative control; verify protease inhibitor freshness; check protein integrity pre- and post-electrophoresis |
| Inconsistent Loading Control | Saturation detection, variable expression | Titrate loading control antibody to ensure linear detection range; validate loading control stability under experimental conditions |
The detailed protocol outlined in this application note provides a robust methodology for investigating this compound-mediated regulation of MYC protein expression. The dual HDAC/PI3K inhibitory mechanism of this compound represents a promising therapeutic approach for targeting MYC-driven malignancies, with compelling preclinical evidence across diverse cancer types. Implementation of this standardized western blot protocol, with appropriate attention to experimental design, controls, and quantification methods, will facilitate generation of reproducible, high-quality data to advance our understanding of this compound's mechanism of action and support its continued development as a novel epigenetic therapy.
1. Mechanism of Action this compound (CUDC-907) is a first-in-class, oral, small molecule dual inhibitor that concurrently targets Histone Deacetylase (HDAC) and Phosphatidylinositol 3-Kinase (PI3K) enzymes [1]. This dual-action mechanism disrupts two key oncogenic signaling pathways and has been shown to suppress MYC, a driver oncogene in many high-grade lymphomas [1] [2]. The simultaneous inhibition is designed to overcome compensatory signaling and enhance antitumor activity compared to single-agent or sequentially administered therapies.
2. Clinical Indication & Regulatory Status this compound is under investigation for adult patients with relapsed or refractory Diffuse Large B-Cell Lymphoma (DLBCL) and High-Grade B-Cell Lymphoma (HGBL), particularly in patients who have failed two or more lines of systemic therapy [1] [3].
3. Key Clinical Trial Efficacy Data The following table summarizes efficacy outcomes from phase 1 and 2 clinical trials in patients with R/R DLBCL/HGBL.
| Patient Population | n | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Observations |
|---|---|---|---|---|
| Phase 1: R/R DLBCL (all comers) [1] | 21 (evaluable) | 42.9% (9/21) | 14.3% (3/21) | Post-hoc analysis showed responses in patients with MYC-altered tumors. |
| Phase 2: MYC-IHC ≥40% [3] | 46 | 15% | Information Missing | Led to exploratory biomarker analysis. |
| Pooled Analysis: MYC-altered disease [3] | 63 | 22% | Information Missing | 7 responding patients had prolonged DoR (≥ ~2 years). |
4. Recommended Dosing & Schedule The recommended phase 2 dose (RP2D) and schedule established for monotherapy is [1]:
5. Safety and Tolerability Profile this compound's safety profile is manageable, with the most common adverse events being low-grade (Grade 1-2) diarrhea, fatigue, and nausea [1]. The table below summarizes the notable adverse reactions.
| Adverse Event | Most Common Grade (1-2) | Less Common, Clinically Significant Grade (3-4) |
|---|---|---|
| Diarrhea | ✓ (Most common) | ✓ (Dose-Limiting Toxicity) |
| Fatigue | ✓ (Most common) | ✓ |
| Nausea | ✓ (Most common) | |
| Thrombocytopenia | ✓ | |
| Neutrophil Count Decreased | ✓ | |
| Hyperglycemia | ✓ (Dose-Limiting Toxicity) |
6. Predictive Biomarkers for Patient Selection Robust biomarker strategies are critical for identifying patients most likely to respond to this compound.
Protocol 1: In Vitro Assessment of Apoptosis via Annexin V/PI Staining This protocol is used to quantify this compound-induced cell death (apoptosis) in lymphoma cell lines or primary patient samples [2].
Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model This protocol evaluates the anti-tumor activity and tolerability of this compound in an animal model [2].
The diagram below illustrates the dual mechanism of this compound and a generalized workflow for preclinical investigation.
Fimepinostat (CUDC-907) is an orally available small molecule dual inhibitor targeting both histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) pathways. This dual mechanism triggers multifaceted anti-cancer effects, including inhibition of tumor proliferation, induction of apoptosis, and suppression of tumor angiogenesis [1]. For central nervous system (CNS) tumors, adequate blood-brain barrier (BBB) penetration is essential for therapeutic efficacy. This document details the standardized protocol from the PNOC016 clinical trial (NCT03893487) for validating this compound penetration in pediatric brain tumor patients [2] [3] [4].
The BBB presents a significant challenge for neuro-oncology therapeutics, with its endothelial tight junctions and efflux transporters actively limiting drug delivery to brain tissue [5]. The protocol below establishes a comprehensive methodology for direct measurement of this compound and its metabolites in tumor tissue, providing crucial pharmacokinetic and pharmacodynamic data to confirm target engagement.
The assessment of this compound BBB penetration follows a structured clinical trial workflow that integrates drug administration, specimen collection, and analytical processing. The overall schema is depicted below:
Figure 1: Overall workflow for this compound BBB penetration assessment
The PNOC016 trial employs a stratified design enrolling pediatric and young adult patients (3-39 years) with specific high-risk brain tumors [2] [4]:
Key Inclusion Criteria:
Key Exclusion Criteria:
This compound is administered orally once daily according to the following schedule [2]:
The last pre-operative dose is administered within 2 hours before tumor resection to ensure accurate assessment of peak tumor drug concentrations [2].
Chromatographic and mass spectrometric conditions for this compound and metabolite quantification [3] [5]:
Table 1: HPLC-MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC System | Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7-1.8 μm) |
| Mobile Phase | Gradient: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3-0.4 mL/min |
| Injection Volume | 5-10 μL |
| Mass Spectrometer | Triple quadrupole or Q-TOF with electrospray ionization (ESI) |
| Ionization Mode | Positive ion mode |
| Detection | Multiple reaction monitoring (MRM) |
Table 2: MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 552.2 | 118.1 | 30-40 |
| Metabolite M1 | 568.2 | 134.1 | 30-40 |
| Metabolite M2 | 432.2 | 118.1 | 25-35 |
The PNOC016 trial demonstrated successful BBB penetration of this compound and its metabolites across all tumor strata [3]:
Table 3: Intratumoral Concentrations of this compound and Metabolites
| Tumor Stratum | This compound (nM) | Metabolite M1 (nM) | Metabolite M2 (nM) |
|---|---|---|---|
| Stratum A (DIPG) | 2.6 | 4.9 | 28.3 |
| Stratum B (Medulloblastoma) | 9.5 | 6.5 | 32.4 |
| Stratum C (HGG) | 9.9 | 10.7 | 15.9 |
All analyzed patients (n=18 for this compound, n=23 for M1, n=24 for M2) had detectable drug levels in tumor tissue, confirming BBB penetration [3]. The M2 metabolite, which exhibits PI3K inhibition, showed the highest tumor concentrations across all strata.
The most common grade 3 or above treatment-related adverse events were hematologic [3]:
This compound exerts its anti-tumor effects through dual inhibition of HDAC and PI3K pathways, which converge on critical oncogenic signaling networks [1] [6]:
Figure 2: this compound's dual mechanism of action signaling pathway
The convergence of HDAC and PI3K inhibition on MYC oncoprotein downregulation represents a key synergistic mechanism, particularly relevant for MYC-driven tumors such as medulloblastoma [1]. Preclinical studies demonstrate that this compound inhibits glioblastoma growth and angiogenesis at nanomolar concentrations and shows synergistic activity when combined with temozolomide [1].
This protocol establishes a validated approach for assessing small molecule BBB penetration in clinical neuro-oncology. Key applications include:
Future directions include correlation with circulating tumor DNA dynamics, advanced imaging techniques, and application to other CNS-penetrant therapeutics [3].
This protocol outlines the methodology for the isolation and three-dimensional (3D) culture of primary cancer cells, adapted from a study investigating the anti-tumor effects of fUDC-907 (fimepinostat) on Hepatocarcinoma (HCC) [1]. The 3D spheroid model is crucial as it better recapitulates the in vivo tumor microenvironment and cancer characteristics compared to traditional 2D cultures, making it more predictive for drug screening [1].
Step 1: Fabrication of Agarose Microwell Plates
Step 2: Isolation of Primary Human HCC Cells
Step 3: Spheroid Formation & Drug Sensitivity Assay
The table below summarizes the key materials and parameters used in the protocol:
| Protocol Component | Specific Details & Products |
|---|---|
| Microwell Fabrication | 2% agarose; 96-well plate (Corning, 3603); custom 3D-printed mold [1] |
| Primary Cell Isolation | 0.1% type IV collagenase; HBSS; 100µm filter; centrifugation at 50 × g [1] |
| Cell Culture Medium | Hepatocyte culture medium (Lonza, CC-3198) or DMEM + 10% FBS [1] |
| 3D Seeding Density | 1,500 cells/well [1] |
| Drug Viability Assay | CellTiter-Glo 3D Assay (Promega, G9683); read luminescence [1] |
| Key Readout | Inhibition Ratio; IC₅₀ value [1] |
The following diagram illustrates the complete workflow from tissue isolation to data analysis, and the primary signaling pathway targeted by this compound:
| Question | Key Findings & Management Strategies |
|---|---|
| What are the most common adverse events (AEs)? | Diarrhea, fatigue, nausea, thrombocytopenia (low platelets), and neutropenia (low neutrophils) are frequently observed [1]. |
| Are there any serious dose-limiting toxicities (DLTs)? | Diarrhea and hyperglycemia (high blood sugar) have been identified as DLTs. These were not observed at the recommended Phase 2 dose (RP2D) [1]. |
| What is the recommended dosing schedule to manage toxicity? | An intermittent schedule is recommended: 60 mg once daily, on a 5 days "on" and 2 days "off" schedule, in 21-day cycles. This helps mitigate side effects [1]. |
| How does this compound affect T-cell activation? | Unlike some HDAC inhibitors (e.g., romidepsin), this compound did not induce T-cell activation or proliferation in one study, which may be a beneficial safety feature for certain applications [2]. |
The table below summarizes quantitative safety data from a Phase 1 trial in patients with relapsed/refractory lymphoma or multiple myeloma [1].
| Adverse Event (AE) | Grade 1/2 (Most Common) | Grade 3/4 (Reported in ≥3 patients) |
|---|---|---|
| Diarrhea | Most frequent | Yes |
| Fatigue | Frequent | Yes |
| Nausea | Frequent | - |
| Thrombocytopenia | - | Yes |
| Neutrophil Count Decreased | - | Yes |
| Hyperglycemia | - | Yes |
Understanding this compound's dual inhibition is key to anticipating and managing its toxicity profile. The diagram below illustrates its primary targets and downstream effects.
Key mechanistic insights and their implications:
Here are key methodologies from preclinical studies that you can adapt to evaluate this compound's toxicity and efficacy in your models.
1. In Vitro Viability and IC₅₀ Determination This protocol is used to establish the drug's potency and cytotoxic threshold in cell lines [3].
2. In Vivo Efficacy and Tolerability Study in Mice This protocol assesses anti-tumor activity and overall animal health, which indirectly monitors toxicity [4].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity in normal cell lines | Lack of therapeutic window at tested dose. | Re-determine IC₅₀ in your models. Use lower, pulsed dosing (e.g., 5 days on/2 days off) to mimic the clinical schedule [1]. |
| Rapid weight loss in mouse models | Systemic toxicity from dose being too high. | Confirm dosage calculation (70 mg/kg is a reported dose). Ensure drug is properly formulated in captisol. Monitor weight daily and consider a lower dose or treatment holiday [4]. |
| Lack of efficacy in vitro | Cell line is not dependent on PI3K or MYC pathways. | Validate target engagement: use Western blotting to check for reduced pAkt (PI3K inhibition) and c-Myc levels, and increased Acetyl-Histone H3 (HDAC inhibition) [4]. |
Understanding the drug's primary mechanism and theorized resistance pathways is the first critical step in troubleshooting experimental results.
Primary Mechanism of Action: this compound is a dual-acting inhibitor targeting Class I PI3K isoforms and Class I/II HDAC enzymes. Its anti-tumor effect is largely driven by the potent downregulation of the oncoprotein c-Myc, alongside inhibiting the PI3K/AKT survival pathway and inducing histone hyperacetylation [1] [2] [3].
Theorized Resistance Mechanisms: While clinical resistance to this compound is an ongoing area of study, preclinical evidence points to several potential mechanisms, summarized in the table below.
| Mechanism | Description & Evidence | Related Cancers |
|---|---|---|
| Compensatory Pathway Activation | Upregulation of parallel survival pathways, such as MAPK/ERK or JAK/STAT signaling, to bypass PI3K/AKT/mTOR inhibition. This is a common resistance mechanism to targeted therapies [4]. | Endometrial Cancer, others |
| c-Myc Protein Stabilization | Mutations or overexpression of deubiquitinases (e.g., USP7) that increase c-Myc protein stability, counteracting this compound's ability to degrade it [1]. | SCLC |
| Altered Drug Transport | Upregulation of efflux transporters (e.g., P-glycoprotein) may reduce intracellular concentration of this compound, though this is not yet directly documented for this drug. | Various (theorized) |
The following diagram illustrates the drug's primary targets and potential resistance pathways.
When faced with potential resistance in your models, the following systematic approach can help identify the underlying cause.
Confirm Target Engagement: First, verify that the drug is hitting its intended targets in your system.
Profile Compensatory Pathways: If target engagement is confirmed but cells survive, screen for activation of alternative survival pathways.
Validate Key Hits with Functional Assays: Confirm the functional role of the identified upregulated pathway.
The logical flow from initial discovery to validation and potential solution can be summarized in the following experimental workflow.
I hope this technical resource provides a solid foundation for your investigations into this compound resistance. The field would greatly benefit from your findings, particularly regarding the specific compensatory mechanisms that arise in your experimental models.
The table below summarizes validated combination partners for this compound and their synergistic effects across various cancer types, as reported in recent preclinical studies.
| Combination Partner | Cancer Model | Observed Synergistic Effect | Key Mechanistic Insights | Citation |
|---|---|---|---|---|
| Temozolomide | Glioblastoma (in vitro & in vivo) | Significant inhibition of tumor growth and prolonged survival compared to monotherapy; Combination Index (CI) values < 1 indicating synergy [1]. | Suppression of Akt/MYC signaling; downregulation of anti-apoptotic Bcl-2; induction of apoptosis [1]. | |
| Cisplatin/Carboplatin | Pleural Mesothelioma (in vitro) & Small Cell Lung Cancer (SCLC) (in vivo) | Synergistic decrease in cell viability; effective in cisplatin-resistant cells; in SCLC, combination with platinum/etoposide significantly increased survival [2] [3]. | Overcomes MYC-driven platinum resistance; this compound reduces MYC expression and enhances cell death in resistant models [2] [3]. | |
| Etoposide | Small Cell Lung Cancer (SCLC) (in vivo) | The triple combination (this compound + carboplatin + etoposide) achieved a significant increase in survival in a mouse model of platinum-resistant SCLC [3]. | This compound decreases MYC expression, countering a key driver of chemotherapy resistance [3]. | |
| (As a reference) Olaparib | Small Cell Lung Cancer (SCLC) (in vitro & in vivo) | Synergistic effect both in vitro and in PDX models. Cited here as an example of a potential combination beyond the user's specified list [2]. | This compound induces cell cycle arrest and impedes DNA double-strand break (DSB) repair, enhancing PARP inhibitor efficacy [2]. |
Here are the detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on this compound combinations.
This protocol is used to determine if the combination of this compound with another drug has a synergistic effect on cancer cell proliferation [1].
This method quantifies the induction of programmed cell death by the drug combination [1] [4].
This assay models tumor growth in a more physiologically relevant 3D environment and is useful for testing efficacy, especially in resistant cell lines [2].
Q1: The synergistic effect we observed in 2D monolayer culture is not replicating in our in vivo xenograft model. What could be the reason? A1: This discrepancy is common and can arise from several factors:
Q2: Our data suggests the development of resistance to platinum-based therapy. Can this compound re-sensitize these resistant cells? A2: Yes, preclinical evidence strongly supports this strategy. The mechanism is often linked to the oncoprotein MYC.
Q3: What are the key biomarkers we should monitor to confirm the on-target activity of this compound in our experiments? A3: To confirm the dual-inhibitor mechanism of this compound, you should analyze markers for both the PI3K and HDAC pathways, as well as key downstream effectors like MYC.
The following diagrams illustrate the key signaling pathways targeted by this compound and a logical workflow for designing combination therapy experiments.
Diagram Title: Key Signaling Pathways Targeted by this compound
Diagram Title: Experimental Workflow for Testing this compound Combinations
| Form | Recommended Storage | Stability / Shelf Life | Handling Instructions |
|---|---|---|---|
| Lyophilized Powder | -20°C, desiccated [1] [2] | ≥ 36 months (stable in lyophilized form) [1] | Allow to warm to room temperature before opening. Centrifuge briefly before use. |
| Solution (in DMSO) | -20°C [1] [2] | ≤ 1 month (to prevent loss of potency) [1] | Aliquot to avoid multiple freeze-thaw cycles. [1] [2] |
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1339928-25-4 | [1] [2] |
| Molecular Formula | C23H24N8O4S | [1] |
| Molecular Weight | 508.6 g/mol | [1] |
| Solubility in DMSO | ~87 mg/mL (171.07 mM) | [1] |
For a comprehensive stability study beyond supplier recommendations, you can adapt the forced degradation methodology used for similar compounds like vorinostat [3]. The workflow below outlines the key steps:
Key Steps Explained:
Stress Conditions: Expose this compound solutions to various stress conditions to simulate long-term degradation [3]:
Sample Analysis and Characterization:
What is the solubility of this compound? this compound is highly soluble in DMSO (approximately 87 mg/mL) but is reported to be insoluble in water and ethanol [1].
How should I prepare stock solutions? For a 10 mM stock solution, dissolve 5.1 mg of this compound powder in 1 mL of DMSO. Aliquot immediately into working volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade potency over time [1] [2].
What are the signs of compound degradation? While specific color changes for this compound are not documented, a general decrease in potency in bioassays or the appearance of new peaks in HPLC chromatograms are strong indicators of degradation.
Is there stability data for aqueous buffers? No, the available data specifically addresses stability in DMSO. For assays requiring aqueous solutions, it is recommended to prepare a fresh DMSO stock dilution immediately before adding to the aqueous buffer.
| Problem | Potential Cause | Solution |
|---|---|---|
| Loss of bioactivity | Solution stored beyond 1 month or subjected to multiple freeze-thaw cycles. | Prepare fresh aliquots. Avoid repeated thawing. [1] |
| Precipitation in assay buffer | Insolubility when DMSO stock is diluted into aqueous media. | Ensure final DMSO concentration is tolerable by cells (<0.5%). Dilute fresh from stock. |
| New peaks in HPLC | Compound degradation due to improper storage or exposure to stressful conditions. | Verify storage temperature (-20°C). Check log of solution age. Repeat analysis with a fresh aliquot. [3] |
This compound is a first-in-class, oral small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) [1] [2]. This dual-action is designed to concurrently disrupt interconnected oncogenic signaling pathways, which is a key consideration for its activity profile [1].
The table below summarizes core quantitative data from recent preclinical studies investigating this compound across different cancer types.
| Cancer Model | Key Findings | Proposed Primary Mechanism | Citation/Year |
|---|---|---|---|
| Hepatocarcinoma (HCC) | Potent inhibitory effects on HCC cell lines and primary cells in vitro; suppressed tumors in vivo. | Inhibition of PI3K/AKT/mTOR pathway and downregulation of c-Myc. [3] | Front Pharmacol. 2021 |
| Pleural Mesothelioma | Majority of 22 PM cell lines were sensitive; higher efficacy in cell lines with c-Myc overexpression. | Dual HDAC and PI3K inhibition; efficacy correlated with c-Myc expression levels. [4] | Cells. 2025 |
| Small Cell Lung Cancer (SCLC) | Decreased MYC expression; effective as single agent and in combination with platinum-etoposide in vivo. | Suppression of MYC-driven platinum resistance via dual PI3K/HDAC inhibition. [5] | J Exp Clin Cancer Res. 2023 |
| HIV-1 Latency Reversal | Potent latency-reversing agent in CD4+ T cells, comparable to Romidepsin. | HDAC inhibition without inducing T-cell activation or proliferation. [6] | PMC. 2019 |
Here are detailed methodologies for critical experiments used in this compound research, which you can adapt for your own investigations.
This protocol is adapted from a 2021 study screening anti-hepatocarcinoma drugs [3].
Step 1: Fabricate Agarose Microwells
Step 2: Form Spheroids
Step 3: Drug Treatment and Viability Measurement
(Fluorescence_control - Fluorescence_experimental) / (Fluorescence_control - Fluorescence_blank).This method confirms target engagement and downstream effects, such as downregulation of c-Myc [3] [5].
Step 1: Prepare Cell Lysates
Step 2: Protein Separation and Transfer
Step 3: Antibody Incubation
Step 4: Detection
Q1: How can I confirm that observed effects are due to the dual inhibition and not primarily to one pathway?
Q2: Our in vitro models show efficacy, but how can we better predict in vivo activity?
Q3: The cytotoxicity in our cell lines is high. What are the common dose-limiting toxicities, and how can they be monitored?
To clearly understand the experimental workflow and drug mechanism, I have created the following diagrams using DOT language.
Diagram Title: this compound Research Workflow
Diagram Title: this compound Dual Mechanism of Action
The table below summarizes key dosing schedules and durations from recent research, which can serve as a reference for designing your experiments.
| Cancer Model / Context | Recommended Dose | Schedule | Treatment Duration | Primary Endpoint/Outcome | Source / Citation |
|---|---|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (Clinical) | 60 mg | Once daily, 5 days on/2 days off per 21-day cycle | Cycles repeated until disease progression or unacceptable toxicity | Recommended Phase 2 dose (RP2D); anti-tumor activity [1] | |
| Endometrial Cancer (Preclinical) | 50-100 mg/kg | Oral gavage, specific schedule not detailed | Not specified; assessed at tumor volume endpoint | Significant tumor growth inhibition [2] | |
| Glioblastoma (Preclinical) | 10 mg/kg | Oral gavage, daily | 21 days | Significant inhibition of tumor growth; enhanced survival [3] | |
| Pediatric Brain Tumors (Clinical Trial) | To be determined (Phase 1) | To be determined (Phase 1) | Not specified in available document | Safety, tolerability, and target engagement [4] | |
| Cushing's Disease (Clinical Trial) | 30 mg / 60 mg | Once daily | 4 weeks | Short-term safety and efficacy pilot study [5] |
To help you replicate and build upon these studies, here is a detailed methodology for assessing fimepinostat efficacy in a mouse xenograft model, based on the approaches used in the search results.
Here are some common challenges you might encounter and potential solutions, drawn from the experimental contexts.
Issue: Inconsistent anti-tumor efficacy between experiments
Issue: Excessive toxicity or animal weight loss
Issue: Poor solubility or stability of the drug formulation
To help visualize the drug's mechanism and the flow of a typical in vivo efficacy experiment, refer to the following diagrams.
Diagram 1: In Vivo Efficacy Experiment Workflow
Diagram 2: this compound's Mechanism of Action in Cancer Models
When optimizing the schedule for your specific research, please consider:
The table below summarizes the available quantitative data on Fimepinostat's performance from recent preclinical studies.
| Cancer Type | Model System | This compound Efficacy | Standard Chemo Efficacy | Key Findings & Synergy | Source |
|---|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Platinum-resistant mouse model | Doubled survival time vs. control [1] [2] | Platinum/Etoposide: Developed resistance [1] | Effective in MYC-driven platinum resistance; combination with platinum/etoposide significantly increased survival [1]. | |
| Glioblastoma | Mouse xenograft model | Significant tumor growth inhibition [3] | Temozolomide: Moderate efficacy [3] | Synergistic effect (Combination Index, CI <1) with Temozolomide; combination most effective, prolonging survival vs. either monotherapy [3]. | |
| Hepatocarcinoma (HCC) | In vitro 3D cell culture & mouse model | Potent inhibitory effects on cell lines and primary cells; suppressed tumors in vivo [4] | Information not specified in source | Identified as a potent candidate anti-HCC agent via a novel 3D drug screening method [4]. | |
| Endometrial Cancer | Mouse xenograft model (high-fat diet) | Effectively inhibited tumor progression and increased mouse survival [5] | Progestin therapy: Often loses efficacy [5] | Restored progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [5]. |
This compound (CUDC-907) is a first-in-class, dual-targeting agent that simultaneously inhibits PI3K (Phosphoinositide 3-Kinase) and HDAC (Histone Deacetylase) [4] [3]. This dual action disrupts two key signaling pathways that cancer cells use to grow and survive.
The synergy between these two actions is critical. For example, HDAC inhibition can help overcome resistance mechanisms that often develop against PI3K inhibitors alone [5]. A key mechanism behind this compound's efficacy in resistant cancers is its potent downregulation of the MYC oncoprotein [1], a notoriously difficult target and a known driver of chemotherapy resistance.
The compelling preclinical data for this compound is generated through standardized, rigorous experimental workflows. Key methodologies are outlined below.
1. In Vitro Drug Screening (2D/3D Cultures) This process identifies and validates potential drug candidates like this compound from a large library of compounds [4] [1].
Key steps include:
2. In Vivo Efficacy and Survival Studies Promising in vitro results are then tested in animal models to confirm efficacy in a living organism [1] [3].
Key steps include:
When evaluating these results, please consider the following:
| Biomarker Category | Specific Biomarker | Evidence Level | Predictive Value for Response | Associated Cancers |
|---|---|---|---|---|
| Genetic Alteration | MYC alteration (rearrangement, copy number gain) [1] [2] | Phase 2 Clinical Trial | Positive | DLBCL/HGBL [1] [2] |
| Protein Expression | MYC-IHC ≥40% [1] | Phase 2 Clinical Trial (Primary Endpoint) | Modest (15% ORR) | DLBCL/HGBL [1] |
| Protein Activity Signature | 3-protein VIPER signature [1] [2] | Exploratory Analysis (Phase 1 & 2) | High (≥85% PPV/NPV) | DLBCL/HGBL [1] [2] |
| Protein Expression (Preclinical) | c-Myc overexpression [3] | Preclinical In Vitro | Positive (Sensitivity) | Pleural Mesothelioma [3] |
| Serum Biomarker (Preclinical) | IGF-1 [4] | Preclinical In Vivo | Potential Surrogate Marker | Endometrial Cancer [4] |
The supporting data for these biomarkers comes from well-defined clinical trials and preclinical studies.
The primary evidence comes from a pooled analysis of Phase 1 and 2 trials in patients with R/R DLBCL/HGBL.
The VIPER (Virtual Inference of Protein-activity by Enriched Regulon) analysis is a key methodology for the novel biomarker signature.
The biomarkers' biological relevance is rooted in this compound's unique dual mechanism of action, which converges on the oncoprotein Myc.
This diagram illustrates how this compound's dual inhibition leads to synergistic suppression of the Myc oncoprotein, explaining the drug's heightened activity in MYC-altered cancers and the rational basis for the VIPER-derived protein activity signature [2] [3].
For researchers and drug development professionals, the current data suggests:
The most robust clinical data for fimepinostat comes from studies on relapsed/refractory Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the key efficacy data from pooled analyses of Phase 1 and Phase 2 trials.
| Study Detail | MYC-Altered Patients (Pooled Analysis) | Phase 2 Study (MYC-IHC ≥40%) |
|---|---|---|
| Patient Population | Relapsed/Refractory (R/R) DLBCL and High-Grade B-Cell Lymphoma (HGBL) [1] [2] | R/R DLBCL/HGBL with MYC protein expression ≥40% [2] |
| Objective Response Rate (ORR) | 22% (14 out of 63 patients) [2] | 15% [2] |
| Response Breakdown | 9 Complete Responses (CR), 10 Partial Responses (PR) across all 105 patients in studies [1] | Information not specified in sources |
| Duration of Response (DOR) | Median DOR of 13.6 months in MYC-altered patients; some responses ongoing at data cut-off [1] | Information not specified in sources |
| Key Findings | Responses can require multiple cycles (median time to first response was 2.5 months). Patients with lower disease burden derived greater clinical benefit [1]. | Led to exploratory analyses that identified a 3-protein biomarker signature with high predictive value [2]. |
Preclinical studies indicate that this compound's potential extends beyond lymphoma to various solid tumors characterized by MYC dysregulation or platinum resistance, as summarized below.
| Cancer Type | Experimental Model | Key Findings on Efficacy & Mechanism |
|---|
| Small Cell Lung Cancer (SCLC) | - In vitro cell lines
For researchers looking to replicate or design related studies, here are the methodologies cited in the search results.
This compound is a first-in-class, oral, dual inhibitor of HDAC (class I and II) and PI3K (class I α, β, δ) [4] [7]. In the context of MYC-driven cancers, it targets the oncoprotein through multiple mechanisms:
The diagram below illustrates this multi-modal mechanism of action.
The table below summarizes key preclinical findings on fimepinostat's efficacy across different cancer types, providing a direct comparison of its performance.
| Cancer Type | Experimental Model | Key Efficacy Findings | Proposed Mechanism of Action | Combination Therapy & Synergy |
|---|
| Endometrial Cancer | In vitro (ECC1, KLE, Ishikawa H, Hec50 cell lines) and in vivo (mouse xenograft) models [1] | - Inhibited cancer cell proliferation.
For researchers seeking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments cited above.
Cell Viability and Proliferation Assays:
Apoptosis Assays:
In Vivo Efficacy Studies:
Angiogenesis Assay (Glioblastoma)
This compound's unique activity stems from its simultaneous inhibition of two key oncogenic pathways: PI3K/AKT/mTOR and histone deacetylases (HDACs). The diagram below illustrates how this dual action leads to anti-tumor effects.
This compound (also known as CUDC-907) is a novel, oral small molecule inhibitor. Its unique dual-targeting mechanism is the basis for its investigation in various cancers [1].
The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Drug Name | This compound (CUDC-907) [1] |
| Classification | Dual-acting inhibitor [2] [1] |
| Primary Targets | PI3K (Class I isoforms) & Pan-Histone Deacetylase (HDAC) enzymes [2] [3] [1] |
| Key Mechanism | Simultaneously inhibits the PI3K-AKT-mTOR signaling pathway and HDAC activity, leading to broad anti-tumor effects including growth arrest and apoptosis [3] [1] [4]. Preclinically, it shows greater efficacy than single-target inhibitors [2]. |
| Main Investigated Cancers | Diffuse Intrinsic Pontine Glioma (DIPG), recurrent Medulloblastoma, recurrent High-Grade Glioma (HGG) [2] [5], Hepatocarcinoma (HCC) [3], Endometrial Cancer [4], Small Cell Lung Cancer (SCLC) [6]. |
The following diagram illustrates the signaling pathways targeted by this compound and its combined effects:
The most comprehensive clinical information available is for the PNOC016 trial (NCT03893487), which was an early-phase "target validation study" [2] [5] [7]. This study was designed to answer preliminary questions about the drug, not to measure long-term response.
| Cancer Type | Key Findings | Experimental Models | Citation |
|---|
| Glioblastoma | - In vitro: Nanomolar (nM) concentrations inhibited proliferation (IC~50~ < 50 nM) and induced apoptosis [1].
This compound (CUDC-907) is a dual inhibitor targeting Histone Deacetylases (HDAC) and Phosphoinositide 3-Kinases (PI3K) [5]. This dual action leads to:
The following diagram illustrates its primary mechanism of action and a common in vivo experimental workflow.
The specific experimental protocols from the key studies are detailed below: